2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide
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Overview
Description
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green chemistry approaches, such as deep eutectic solvents (DES), can enhance the efficiency and sustainability of the synthesis . These methods not only improve yields but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- N-(4-oxoquinazolin-3-yl)succinamic acid derivatives
Uniqueness
What sets 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
540515-38-6 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4g/mol |
IUPAC Name |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12(13-7-3-2-4-8-13)20-16(23)11-25-18-21-15-10-6-5-9-14(15)17(24)22(18)19/h2-10,12H,11,19H2,1H3,(H,20,23) |
InChI Key |
GLBCGZFOVIMAKG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
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